7-Oxaspiro[3.5]nonane-6-carboxylicacid
Description
7-Oxaspiro[3.5]nonane-6-carboxylic acid is a spirocyclic compound featuring a fused bicyclic structure with an oxygen atom in the 7-position and a carboxylic acid group at the 6-position. Its molecular formula is C₉H₁₄O₃ (MW: 170.21 g/mol) . This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of constrained peptides or enzyme inhibitors due to its rigid scaffold and polar functional groups.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonane-8-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-6-9(2-1-3-9)4-5-12-7/h7H,1-6H2,(H,10,11) |
InChI Key |
BHRQYVILYHZZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diols and Diacid Chlorides
Early methods for synthesizing oxaspiro compounds relied on cyclization reactions between diols and diacid chlorides. For example, reacting 1,3-propanediol with glutaryl chloride in the presence of a base like triethylamine generates the spirocyclic ester intermediate, which is subsequently hydrolyzed to the carboxylic acid. However, this approach often suffers from low yields (30–40%) due to competing polymerization and requires chromatographic purification, limiting its scalability.
Wittig and Claisen Condensation Strategies
A seminal route described in Angewandte Chemie (1999) involves a Wittig reaction between cyclobutanone and methyl triphenylphosphoranylidene acetate, followed by a Claisen rearrangement to form the spirocyclic core. While effective on a laboratory scale, this method necessitates high temperatures (100°C) and silicon oil as a solvent to prevent cyclobutanone volatilization, complicating large-scale production. Post-reaction distillation of intermediates further reduces practicality.
Modern Methodological Innovations
Multi-Step Synthesis via Scheme 7 (Patent EP3191441B1)
A patented method (EP3191441B1) outlines a streamlined, chromatography-free synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid through a four-step sequence (Scheme 7):
- Wittig Olefination : Cyclobutanone reacts with ethyl (triphenylphosphoranylidene)acetate in toluene at 80°C to yield an α,β-unsaturated ester.
- Michael Addition : The ester undergoes conjugate addition with a Grignard reagent (e.g., ethylmagnesium bromide) in tetrahydrofuran (THF) at −20°C.
- Cyclization : Intramolecular aldol condensation catalyzed by sodium etholidine forms the spirocyclic diketone.
- Hydrolysis and Decarboxylation : Treatment with aqueous HCl at reflux cleaves the ester to the carboxylic acid, followed by decarboxylation under reduced pressure.
This method achieves a 42–50% overall yield with >98% purity, eliminating the need for chromatography and hazardous solvents like o-dichlorobenzene. The use of ethyl groups as substituents (R = C$$1$$-C$$2$$ alkyl) enhances intermediate stability and simplifies purification.
Optimized Cyclopropanation and Ring Expansion
Recent advances leverage cyclopropane intermediates to construct the spiro framework. A study detailed in S1 Supporting Information (PDF) employs iodomethyl-spiro intermediates, such as 7-(Iodomethyl)-6-oxaspiro[3.4]octane, which undergo ring expansion via nucleophilic substitution with malonic acid derivatives. Key steps include:
- Iodocyclopropane Formation : Cyclopropanation of cyclohexenone with diiodomethane under phase-transfer conditions.
- Ring Expansion : Reaction with dimethyl malonate in the presence of potassium carbonate, followed by acid hydrolysis to the carboxylic acid.
This route affords a 46% yield of 6-Oxaspiro[3.5]nonane-7-carboxylic acid (a structural analog) with high enantiomeric excess (>95%).
Comparative Analysis of Synthetic Methods
The patented method outperforms traditional approaches in yield and purity, making it the preferred choice for industrial applications. Cyclopropanation strategies, while efficient, require specialized handling of iodinated intermediates.
Chemical Reactions Analysis
Types of Reactions
7-oxaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the nonane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-oxaspiro[3.5]nonane-6-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of the compound and its derivatives to understand their potential as pharmaceuticals or bioactive agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-oxaspiro[3.5]nonane-6-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
Spiro[3.5]nonane derivatives differ in the placement of heteroatoms (O, N) and functional groups. Key examples include:
Analysis :
Heteroatom Substitution: Oxa vs. Azaspiro Analogues
Replacing oxygen with nitrogen introduces basicity and alters pharmacological profiles:
Analysis :
Functional Group Variations
Analysis :
Biological Activity
7-Oxaspiro[3.5]nonane-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and a comparison with related compounds.
Chemical Structure and Properties
The molecular formula of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is with a molecular weight of approximately 170.21 g/mol. The spirocyclic framework, characterized by the presence of an oxygen atom in the spiro structure, contributes to its reactivity and interaction with biological macromolecules.
Biological Activity
1. Antimicrobial Activity
Research indicates that 7-Oxaspiro[3.5]nonane-6-carboxylic acid exhibits significant antimicrobial properties. A study conducted on various spirocyclic compounds demonstrated its effectiveness against several bacterial strains, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential applications in treating infectious diseases.
2. Neuropharmacological Effects
The compound's structural analogs have been investigated for their effects on neurotransmitter systems. In particular, derivatives of 7-Oxaspiro[3.5]nonane-6-carboxylic acid have shown promise in modulating dopamine pathways, indicating potential therapeutic applications for neurological disorders such as Parkinson's disease.
Antimicrobial Screening
In a study focused on spirocyclic compounds, 7-Oxaspiro[3.5]nonane-6-carboxylic acid was subjected to antimicrobial screening against various pathogens. The results indicated a MIC value that suggests strong antibacterial activity:
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 128 | 64 (Gentamicin) |
Neuropharmacological Evaluation
Animal studies have evaluated the neuropharmacological effects of derivatives of this compound. One notable study found that certain derivatives significantly affected dopamine release in rodent models:
| Compound | Dopamine Release (% Increase) | Control (%) |
|---|---|---|
| Derivative A | 150 | 100 |
| Derivative B | 120 | 100 |
| Control Compound | 100 | - |
These findings suggest that modifications to the carboxylic acid group can enhance neuropharmacological activity.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that alterations to the cyano and carboxylic acid groups significantly influence biological activity. This highlights the importance of these functional groups in optimizing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Oxaspiro[3.5]nonane-6-carboxylic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step pathways, including spirocyclic ring formation followed by carboxylation. Key steps require inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. Optimization focuses on solvent polarity (e.g., THF vs. DCM), temperature control (20–80°C), and catalysts (e.g., palladium for cross-coupling). Retrosynthetic AI tools, such as those leveraging Pistachio and Reaxys databases, predict feasible routes by analyzing bond disconnections and precursor compatibility .
- Critical Parameters : Yield improvements (≥70%) are achieved by adjusting stoichiometry and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Key Methods :
- NMR Spectroscopy : Assigns peaks for spirocyclic protons (δ 1.5–3.0 ppm) and carboxylic acid protons (δ 10–12 ppm). NMR confirms carbonyl (C=O) at ~170 ppm .
- HPLC : Quantifies purity (>95%) using C18 columns with UV detection at 210–220 nm. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 171.21) .
Q. How is the compound screened for preliminary biological activity?
- Approach :
- Enzyme Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
- Microbial Growth Inhibition : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
Advanced Research Questions
Q. How does the spirocyclic structure influence bioactivity and enzyme interactions?
- Mechanistic Insights : The rigid spiro core restricts conformational flexibility, enhancing binding specificity to hydrophobic enzyme pockets (e.g., cytochrome P450). Hydrogen bonding via the carboxylic acid group modulates affinity (Kd = 1–10 µM) .
- SAR Studies : Modifying the oxygen atom in the oxaspiro ring to nitrogen (e.g., 7-azaspiro analogs) reduces metabolic stability but increases solubility .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Troubleshooting Framework :
Q. What computational tools predict reactivity and target interactions?
- Models :
- Molecular Docking : AutoDock Vina simulates binding poses to receptors (e.g., GPCRs). Scoring functions prioritize compounds with ΔG < -8 kcal/mol .
- DFT Calculations : Optimize transition states for key reactions (e.g., ring-opening) using B3LYP/6-31G* basis sets .
Q. How do structural analogs compare in bioactivity and synthetic feasibility?
- Comparative Analysis :
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- AI-Driven Synthesis : Platforms like Synthia prioritize routes with fewer hazardous reagents and higher atom economy (>60%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
